Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
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Overview
Description
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The reaction yields the tricyclic indole compound, which can then be further processed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in cell signaling and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate
- Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
- tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Uniqueness
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific butyl ester group, which can influence its solubility, stability, and biological activity compared to its methyl and ethyl counterparts. This uniqueness can make it more suitable for certain applications, such as drug development and biochemical research .
Properties
CAS No. |
6330-20-7 |
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Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14;/h4-7,10,13,17H,2-3,8-9,16H2,1H3;1H |
InChI Key |
YDHXUVJUWWNWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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